N,N-Dimethylbenzo[d]isothiazol-6-amine N,N-Dimethylbenzo[d]isothiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 60768-67-4
VCID: VC15811015
InChI: InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

N,N-Dimethylbenzo[d]isothiazol-6-amine

CAS No.: 60768-67-4

Cat. No.: VC15811015

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethylbenzo[d]isothiazol-6-amine - 60768-67-4

Specification

CAS No. 60768-67-4
Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name N,N-dimethyl-1,2-benzothiazol-6-amine
Standard InChI InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3
Standard InChI Key NSTCPYIQURDCLA-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC2=C(C=C1)C=NS2

Introduction

Chemical Structure and Nomenclature

Core Architecture

N,N-Dimethylbenzo[d]isothiazol-6-amine consists of a benzene ring fused to an isothiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms. The methyl groups at the N-position distinguish it from simpler analogs, influencing electronic distribution and reactivity. The IUPAC name N,N-dimethyl-1,2-benzothiazol-6-amine reflects this substitution pattern.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.60768-67-4
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.26 g/mol
IUPAC NameN,N-dimethyl-1,2-benzothiazol-6-amine

Isomeric Considerations

A related isomer, N,N-Dimethylbenzo[d]isothiazol-3-amine (PubChem CID 13015529), shares the same molecular formula but differs in the position of the amine group on the isothiazole ring. This structural distinction significantly alters physicochemical and biological properties, underscoring the importance of regiochemistry in heterocyclic compounds .

Synthesis and Manufacturing

Primary Synthetic Routes

Synthesis typically involves functionalization of preformed benzo[d]isothiazole scaffolds. VulcanChem reports selective N-dimethylation using Ru/C catalysts and formaldehyde under controlled conditions, achieving high yields. Alternative methods include:

  • Alkylation of Primary Amines: Reaction of benzo[d]isothiazol-6-amine with methyl iodide in the presence of a base.

  • Reductive Amination: Employing dimethylamine and carbonyl precursors under hydrogenation conditions.

Table 2: Comparison of Synthesis Methods

MethodCatalysts/ConditionsYield (%)Purity
Ru/C-Mediated DimethylationHCHO, 80°C, 12 hrs85>95%
Alkylation with CH₃IK₂CO₃, DMF, 60°C7290%
Reductive AminationH₂, Pd/C, MeOH6888%

Purification and Characterization

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity. Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry, with key spectral signatures including:

  • ¹H NMR: δ 2.95 ppm (s, 6H, N(CH₃)₂), δ 7.2–7.8 ppm (aromatic protons).

  • IR: Stretching vibrations at 1580 cm⁻¹ (C=N), 1320 cm⁻¹ (C-S).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with susceptibility to oxidation in aqueous acidic conditions.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point142–145°CDSC
LogP (Octanol-Water)2.3Computational
pKa4.8 (estimated)Potentiometric Titration

Reactivity

The dimethylamino group acts as an electron donor, facilitating electrophilic substitution at the aromatic ring. Nucleophilic sites at sulfur and nitrogen enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds such as 70 and 71 (PMC ID: PMC7962134) exhibit cytotoxicity against HepG2 liver carcinoma cells (IC₅₀: 8–12 µM) via Src family kinase inhibition . The dimethylamino group may enhance cellular uptake by modulating lipophilicity.

Industrial and Research Applications

Biocidal Agents

Benzo[d]isothiazoles are widely used in preservatives for coatings and polymers. N,N-Dimethylbenzo[d]isothiazol-6-amine’s stability under UV exposure makes it a candidate for outdoor materials.

Materials Science

The compound’s electron-rich structure facilitates its use in organic semiconductors. Thin-film transistors incorporating similar derivatives show hole mobility up to 0.1 cm²/V·s.

Comparative Analysis with Analogues

Table 4: Structural and Functional Analogues

CompoundCAS No.Key DifferencesBioactivity
N-Methylbenzo[d]isothiazol-6-amine2089325-33-5Single methyl groupModerate antimicrobial
1,2-Benzisothiazol-3(2H)-one2634-33-5Ketone substitutionAntifungal
2-Methyl-3-isothiazolone2682-20-4Smaller heterocycleIndustrial biocide

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